![molecular formula C7H6N2S B039445 Thieno[3,2-b]pyridin-3-amine CAS No. 120208-33-5](/img/structure/B39445.png)
Thieno[3,2-b]pyridin-3-amine
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Overview
Description
Thieno[3,2-b]pyridin-3-amine is a chemical compound with the molecular formula C7H6N2S . It is used in the synthesis of various derivatives and has been studied for its potential therapeutic applications .
Synthesis Analysis
Thieno[3,2-b]pyridin-3-amine can be synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The process involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . An alternative method involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Molecular Structure Analysis
The molecular structure of Thieno[3,2-b]pyridin-3-amine is characterized by a thieno[3,2-b]pyridine core, which is a fused ring system containing a thiophene and a pyridine ring .Chemical Reactions Analysis
Thieno[3,2-b]pyridin-3-amine can undergo various chemical reactions to form different derivatives. For instance, it can react with amines to form 3-acylamino-thieno[2,3-b]pyridine-2-carbonamides . It can also be used in the synthesis of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides .Scientific Research Applications
Anticancer Activity
Thieno[3,2-b]pyridin-3-amine derivatives have shown promising results in the field of cancer research . They have been synthesized and tested for their anticancer activity in NCI 60 cell lines . Some compounds showed remarkable anticancer activity . The most active compound among thieno[2,3-d]pyrimidine-4(3H)-ones is 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which possesses cytotoxic activity on almost all cancer cell lines .
Antiviral Activity
Thieno[3,2-b]pyridin-3-amine derivatives have also been studied for their antiviral properties . While specific studies on Thieno[3,2-b]pyridin-3-amine are not available, the broader class of thieno[2,3-b]pyridine derivatives has shown antiviral activity .
Anti-Inflammatory Activity
Thieno[3,2-b]pyridin-3-amine derivatives are also being researched for their potential anti-inflammatory properties . This makes them a potential candidate for the development of new anti-inflammatory drugs .
Antimicrobial Activity
Thieno[3,2-b]pyridin-3-amine derivatives have shown antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents .
Antidiabetic Activity
Research has also indicated that thieno[3,2-b]pyridin-3-amine derivatives could have potential antidiabetic properties . This opens up possibilities for their use in the treatment of diabetes .
Antihypertensive Activity
Thieno[3,2-b]pyridin-3-amine derivatives have been studied for their antihypertensive properties . This suggests that they could be used in the development of new antihypertensive drugs .
Osteogenic Activity
Thieno[3,2-b]pyridin-3-amine derivatives have shown osteogenic activity . This suggests that they could be used in the treatment of bone-related disorders .
Treatment of CNS Disorders
Thieno[3,2-b]pyridin-3-amine derivatives have been studied for their potential use in the treatment of Central Nervous System (CNS) disorders . This suggests that they could be used in the development of new drugs for the treatment of CNS disorders .
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .
Safety and Hazards
Future Directions
Thieno[3,2-b]pyridin-3-amine and its derivatives have potential therapeutic applications. For instance, they have been studied as potential anti-cancer agents targeting VEGFR-2 . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .
properties
IUPAC Name |
thieno[3,2-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNILVEIBHSZAQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CS2)N)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604033 |
Source
|
Record name | Thieno[3,2-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-b]pyridin-3-amine | |
CAS RN |
120208-33-5 |
Source
|
Record name | Thieno[3,2-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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